5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane
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Overview
Description
5,5-Difluoro-7-methyl-2,7-diazaspiro[35]nonane is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with a fluorinating agent to introduce the fluorine atoms. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up to accommodate higher production volumes, and additional purification steps may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane involves its interaction with molecular targets and pathways within a system. The fluorine atoms and nitrogen-containing spiro structure contribute to its reactivity and potential biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane
- 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5,5-difluoro-, 1,1-dimethylethyl ester
Uniqueness
5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane is unique due to its specific substitution pattern, which includes both fluorine atoms and a methyl group. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H14F2N2 |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
5,5-difluoro-7-methyl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14F2N2/c1-12-3-2-7(4-11-5-7)8(9,10)6-12/h11H,2-6H2,1H3 |
InChI Key |
KLSQVXUZQBDBET-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CNC2)C(C1)(F)F |
Origin of Product |
United States |
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